![molecular formula C9H7ClN2O2S B2496795 Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1202075-71-5](/img/structure/B2496795.png)
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate
Descripción general
Descripción
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H7ClN2O2S.
Métodos De Preparación
The synthesis of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate typically involves the reaction of 5-chlorothiazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is primarily studied for its potential as an anticancer agent and antimicrobial compound.
- Anticancer Activity : Research indicates that this compound acts as a c-KIT inhibitor, which is essential for treating certain cancers. A structure-activity relationship (SAR) study revealed that derivatives exhibit significant anti-proliferative activities against cancer cell lines with c-KIT mutations. For instance, one derivative demonstrated an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in efficacy .
Compound | IC50 (μM) | Activity Description |
---|---|---|
6r | 4.77 | Inhibitor of c-KIT V560G/D816V |
Imatinib | - | Reference compound |
- Anti-Infective Properties : The compound has shown activity against Cryptosporidium parvum, a parasite causing gastrointestinal infections, with an EC50 value of approximately 2.1 μM in vitro. Its mechanism involves disrupting the metabolic pathways of the parasite .
Biological Evaluation
The biological evaluation of this compound has focused on its interactions with various molecular targets:
- Mechanism of Action : The compound interacts with specific enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects .
Material Science
In addition to its biological applications, this compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for functionalization that can be tailored for various industrial applications .
Case Study 1: c-KIT Mutations
A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations. This highlights the importance of structural optimization in drug design .
Case Study 2: Cryptosporidium Infections
In vivo models indicated that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .
Mecanismo De Acción
The mechanism of action of Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- 2-Amino-6-bromothiazolo[5,4-b]pyridine
- 5-Bromothiazolo[5,4-b]pyridin-2-amine
- 2-Chlorothiazolo[5,4-b]pyridine
These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents, which can significantly affect their chemical properties and applications
Actividad Biológica
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1202075-71-5
- Molecular Formula : C9H7ClN2O2S
- Molecular Weight : 242.68 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of thiazole and pyridine derivatives under specific conditions to introduce the carboxylate group. The detailed synthetic pathways and conditions can be found in various chemical literature sources .
Anticancer Activity
Recent studies have highlighted the compound's potential as a c-KIT inhibitor, which is crucial for treating certain cancers, particularly those involving mutations in the c-KIT gene. A structure-activity relationship (SAR) study indicated that derivatives of thiazolo[5,4-b]pyridine exhibit significant anti-proliferative activities against cancer cell lines harboring c-KIT mutations. For instance, one derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, demonstrating superior activity compared to imatinib .
Compound | IC50 (μM) | Activity Description |
---|---|---|
6r | 4.77 | Inhibitor of c-KIT V560G/D816V |
Imatinib | - | Reference compound |
Anti-Infective Properties
This compound has also been studied for its activity against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The compound was found to exhibit modest potency with an EC50 value of approximately 2.1 μM in vitro . Its mechanism involves disrupting the parasite's metabolic pathways, although further optimization is required to enhance efficacy.
Structure-Activity Relationships (SAR)
The SAR studies conducted on thiazolo[5,4-b]pyridine derivatives reveal that modifications at specific positions significantly influence biological activity. For example:
- Position 5 : Chlorine substitution enhances potency against c-KIT.
- Position 6 : Functionalization at this site has been linked to increased enzymatic inhibition.
These insights are critical for the rational design of more potent analogs targeting specific biological pathways .
Case Studies
- c-KIT Mutations : A study involving various thiazolo[5,4-b]pyridine derivatives demonstrated that modifications could lead to compounds with enhanced selectivity and potency against resistant c-KIT mutations .
- Cryptosporidium Infections : In vivo models showed that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index .
Propiedades
IUPAC Name |
ethyl 5-chloro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-6(10)12-7(5)15-8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPAWQQJCMEFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)N=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.